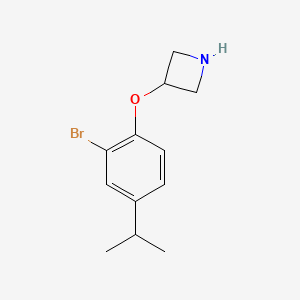

3-(2-Bromo-4-isopropylphenoxy)azetidine

Descripción

3-(2-Bromo-4-isopropylphenoxy)azetidine is a brominated aromatic compound featuring an azetidine ring (a four-membered secondary amine) linked via an ether bond to a substituted phenol group. The phenyl ring is functionalized with a bromine atom at the 2-position and an isopropyl group at the 4-position. This structure confers unique steric and electronic properties, making it a candidate for applications in medicinal chemistry, such as kinase inhibition or as a building block in drug discovery .

Propiedades

IUPAC Name |

3-(2-bromo-4-propan-2-ylphenoxy)azetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BrNO/c1-8(2)9-3-4-12(11(13)5-9)15-10-6-14-7-10/h3-5,8,10,14H,6-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNFFKCILYHFUHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=C(C=C1)OC2CNC2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

3-(2-Bromo-4-isopropylphenoxy)azetidine is a synthetic compound with notable biological activity, particularly in pharmacological applications. Its unique chemical structure, characterized by the presence of a bromine atom and an isopropyl group, contributes to its potential therapeutic effects. This article explores the biological activity of this compound, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.

- Molecular Formula : C12H16BrNO

- Molecular Weight : 270.17 g/mol

- CAS Number : 1220027-19-9

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. It has been studied for its potential as an inhibitor of certain enzymes and receptors involved in various physiological processes:

- Enzyme Inhibition : The compound may inhibit fatty acid synthase (FAS), which is crucial in lipid metabolism. This inhibition can affect cell growth and proliferation, particularly in cancer cells.

- Receptor Modulation : It has been suggested that this compound may interact with voltage-gated sodium channels (Nav), influencing pain pathways and offering potential as an analgesic agent .

Cytotoxicity

In vitro studies have assessed the cytotoxic effects of azetidine derivatives on different cell lines. The results suggest that while some derivatives may exhibit cytotoxicity, others can enhance cell viability under specific conditions. For instance, compounds within the same chemical class have demonstrated selective toxicity against cancer cell lines while sparing normal cells .

Case Study 1: Anticancer Properties

A study investigating the anticancer properties of azetidine derivatives found that certain modifications to the azetidine structure enhanced their efficacy against cancer cells. The study reported IC50 values indicating effective concentrations for inhibiting cancer cell proliferation. Although direct studies on this compound are scarce, these findings suggest a promising avenue for further research into its anticancer potential.

Case Study 2: Pain Management

Another relevant study explored the analgesic properties of sodium channel inhibitors, highlighting compounds structurally related to this compound. These compounds demonstrated efficacy in reducing pain responses in animal models, suggesting that this azetidine derivative could be further investigated for its potential use in chronic pain management .

Comparative Analysis

The following table summarizes the biological activities observed in related compounds compared to this compound:

| Compound Name | Antimicrobial Activity | Cytotoxicity | Analgesic Effect |

|---|---|---|---|

| This compound | Potentially active | Moderate | Under investigation |

| Related Azetidine Derivative A | Strong | Low | Effective |

| Related Azetidine Derivative B | Moderate | High | Effective |

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The compound belongs to a broader class of halogenated phenoxyazetidines. Below is a comparative analysis with structurally related analogs:

Table 1: Structural and Physicochemical Comparison

Key Observations:

Lipophilicity: LogD values (lipophilicity) increase with larger alkyl groups (isopropyl < sec-butyl), influencing membrane permeability and metabolic stability . The chloro analog exhibits reduced logD due to its smaller, less lipophilic substituent. Electronic Effects: Bromine’s strong electron-withdrawing nature enhances the electrophilicity of the aromatic ring, facilitating nucleophilic substitution reactions. Chlorine, while also electron-withdrawing, is less reactive in such contexts .

Synthetic Utility: The bromine atom in this compound allows for cross-coupling reactions (e.g., Suzuki-Miyaura), a feature shared with its chloro analog . The sec-butyl analog has been used to study steric effects on reaction yields in palladium-catalyzed couplings.

Biological Relevance: Phenoxyazetidines with bulky 4-position substituents (e.g., sec-butyl) show improved metabolic stability in preclinical models compared to smaller groups (e.g., chloro) . Chlorinated analogs are often prioritized for aqueous-phase reactions due to their lower logD values.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.